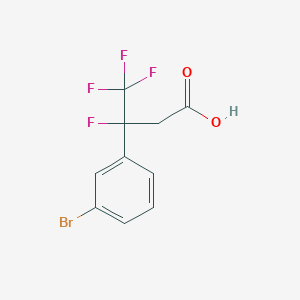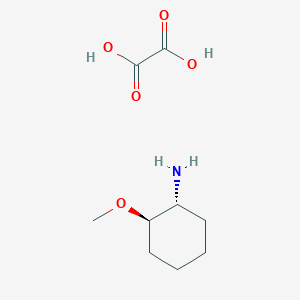
(1R,2R)-2-Methoxycyclohexanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Methoxycyclohexanamine oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is an enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The oxalate salt form enhances its stability and solubility, making it suitable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxycyclohexanamine oxalate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and amine groups.
Methoxylation: Cyclohexanone is first converted to 2-methoxycyclohexanone using methanol and an acid catalyst.
Amination: The 2-methoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The racemic mixture of 2-methoxycyclohexanamine is resolved into its enantiomers using chiral resolution techniques.
Oxalate Formation: The (1R,2R)-2-Methoxycyclohexanamine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methoxylation and amination reactions are carried out in industrial reactors.
Chiral Resolution: Advanced chiral resolution techniques, such as chromatography or crystallization, are employed to obtain the desired enantiomer.
Purification: The compound is purified using recrystallization or other purification methods to ensure high purity.
Oxalate Formation: The final step involves reacting the purified (1R,2R)-2-Methoxycyclohexanamine with oxalic acid to obtain the oxalate salt.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Methoxycyclohexanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or oxides.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted cyclohexanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Methoxycyclohexanamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Methoxycyclohexanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Methoxycyclohexanamine oxalate: The enantiomer of (1R,2R)-2-Methoxycyclohexanamine oxalate with different stereochemistry.
2-Methoxycyclohexanone: A precursor in the synthesis of this compound.
Cyclohexanamine: A structurally related compound without the methoxy group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its stability and solubility, making it more suitable for various applications compared to its free base or other derivatives.
Eigenschaften
Molekularformel |
C9H17NO5 |
|---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
(1R,2R)-2-methoxycyclohexan-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15NO.C2H2O4/c1-9-7-5-3-2-4-6(7)8;3-1(4)2(5)6/h6-7H,2-5,8H2,1H3;(H,3,4)(H,5,6)/t6-,7-;/m1./s1 |
InChI-Schlüssel |
YUPUYCMDYWYTBM-ZJLYAJKPSA-N |
Isomerische SMILES |
CO[C@@H]1CCCC[C@H]1N.C(=O)(C(=O)O)O |
Kanonische SMILES |
COC1CCCCC1N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
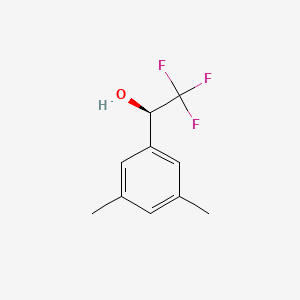
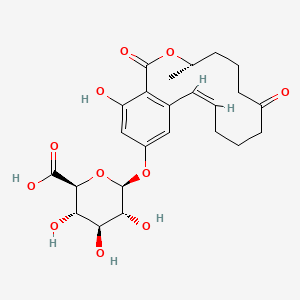

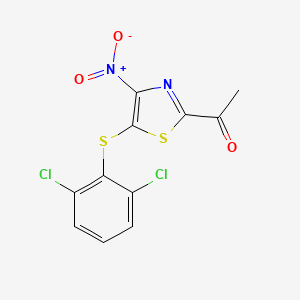
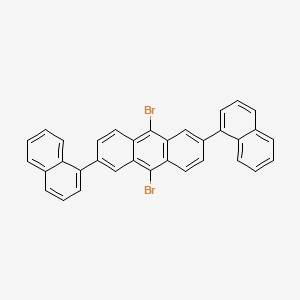
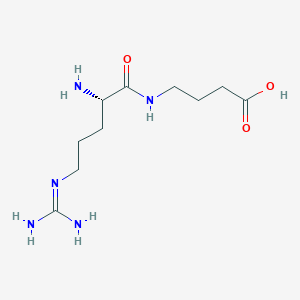
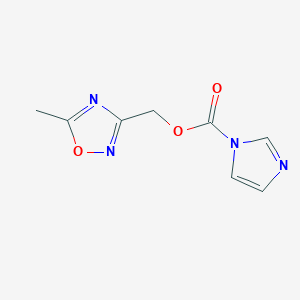
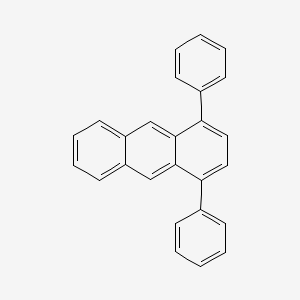
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
